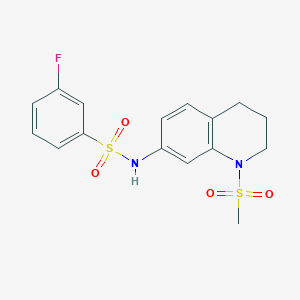

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Description

3-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a fluorine-containing benzene sulfonamide moiety at the 7-position. The fluorine atom likely enhances lipophilicity and metabolic stability, while the sulfonamide groups may contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

3-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S2/c1-24(20,21)19-9-3-4-12-7-8-14(11-16(12)19)18-25(22,23)15-6-2-5-13(17)10-15/h2,5-8,10-11,18H,3-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKXKCRSFCFWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and attachment of the sulfonamide group. Common synthetic routes may include:

Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Sulfonamide Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonamide positions using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study : A study published in 2022 synthesized new sulfonamide derivatives and tested their anticancer activity. The results showed that compounds with structural similarities to 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide demonstrated potent inhibition of cancer cell proliferation, suggesting a promising avenue for further exploration in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Sulfonamides are known for their ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

Case Study : A study focused on the synthesis of sulfonamide derivatives as potential antimalarial agents highlighted the importance of structural modifications in enhancing efficacy against malaria parasites . This indicates that similar derivatives may provide insights into developing new treatments for other infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of sulfonamide compounds. Modifications to the methanesulfonyl and tetrahydroquinoline moieties have been shown to influence biological activity significantly.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases lipophilicity and potentially enhances cellular uptake |

| Variations in Sulfonamide Group | Alters binding affinity to target enzymes |

Synthesis Techniques

The synthesis of 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multi-step reactions including:

- Formation of the tetrahydroquinoline core.

- Introduction of the methanesulfonyl group.

- Final fluorination and sulfonamide formation.

These synthetic routes are essential for producing derivatives with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The quinoline moiety may also contribute to the compound’s overall biological effects by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound 24 : N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-7-yl)Methanesulfonamide

- Key Features: Methanesulfonamide group at the 7-position of a 2-oxo-tetrahydroquinoline.

- Differences : Lacks the fluorine atom and benzene sulfonamide moiety present in the target compound.

- Impact : The 2-oxo group may increase polarity compared to the methanesulfonyl group in the target, altering solubility and binding affinity .

Compound 25 : N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-7-yl)Methanesulfonamide

- Key Features : Methyl substitution at the 1-position and a 2-oxo group.

- Differences : Absence of fluorine and benzene sulfonamide; methyl group introduces steric effects.

- Impact : Methylation could reduce metabolic clearance but may sterically hinder target interactions .

Compound from : N-(1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-7-yl)-N'-[(4-Methylphenyl)Methyl]Ethanediamide

- Key Features : Methanesulfonyl group at the 1-position and an ethanediamide-linked 4-methylphenyl group.

- Differences : Replaces the fluorine-benzene sulfonamide with a bulkier ethanediamide substituent.

- Impact : Increased molecular weight and hydrophobicity may reduce aqueous solubility compared to the target compound .

Tolyfluanid () : 1,1-Dichloro-N-((Dimethylamino)Sulfonyl)-1-Fluoro-N-(4-Methylphenyl)Methanesulfonamide

- Key Features : Dichloro-fluoro-methyl sulfonamide with a 4-methylphenyl group.

- Differences: Chlorine substituents and dimethylamino-sulfonyl group differ from the target’s fluorine and benzene sulfonamide.

Physicochemical Properties

Biological Activity

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is with a molecular weight of approximately 384.44 g/mol. The compound features a benzene sulfonamide moiety linked to a tetrahydroquinoline structure, which is further modified by the presence of a fluorine atom and a methanesulfonyl group. These modifications are critical for enhancing its biological activity and pharmacokinetic properties.

Anticancer Potential

Preliminary studies indicate that this compound exhibits significant anticancer activity. The presence of the fluorine atom is particularly noteworthy as it is known to enhance the potency and selectivity of compounds against cancer cells. In vitro assays have shown that derivatives of tetrahydroquinoline structures often display cytotoxic effects against various cancer cell lines.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide | Fluorine and methanesulfonyl substitutions | High anticancer activity |

| N-(1-Methanesulfonyl)-N-(2-fluorophenyl)acetamide | Lacks tetrahydroquinoline structure | Moderate anti-inflammatory properties |

| 3-Fluoro-N-(tetrahydroquinolin-6-yl)benzamide | Contains tetrahydroquinoline but only one fluorine | Anticancer activity but less potent |

The mechanism by which 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide exerts its biological effects involves interaction with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. Moreover, the sulfonamide group can act as a carbonic anhydrase inhibitor, which has implications in modulating pH regulation within tumor microenvironments.

Pharmacokinetics

Research on the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics. The presence of the methanesulfonyl group enhances solubility and bioavailability. Studies involving animal models have shown that the compound reaches peak plasma concentrations within a few hours post-administration.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Activity : A study involving a related sulfonamide demonstrated significant tumor regression in murine models when administered at therapeutic doses.

- Cognitive Function Modulation : Another study explored the effects of related compounds on cognitive function in nicotine withdrawal scenarios, suggesting potential neuroprotective properties.

Q & A

Q. What analytical workflows ensure reliable quantification of sulfonamide derivatives in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.